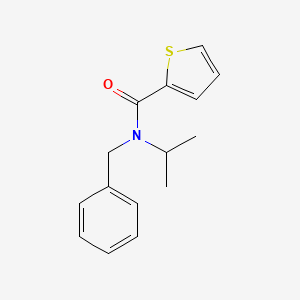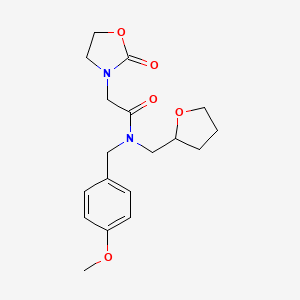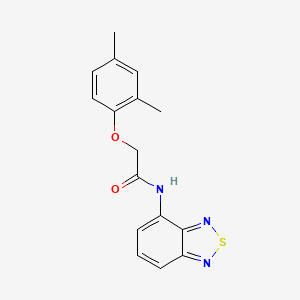![molecular formula C25H34N4O3S B5579928 1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5579928.png)
1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BMS-986205 and is a selective and potent antagonist of the LPA1 receptor. The LPA1 receptor is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cancer, fibrosis, and neuropathic pain.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Compounds like tert-butanesulfinamide have been extensively utilized in the stereoselective synthesis of amines and their derivatives, demonstrating the critical role of sulfinamides in asymmetric synthesis. This approach offers general access to structurally diverse N-heterocycles, such as piperidines and pyrrolidines, which are structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) have been recognized for their significant contributions to supramolecular chemistry, leveraging their simple structure and supramolecular self-assembly behavior. This has paved the way for their application in nanotechnology, polymer processing, and biomedical fields, highlighting the adaptability and potential of such compounds for creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012).
Pharmacology and Drug Metabolism
Arylpiperazine derivatives have emerged as important clinical agents for treating conditions like depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines, which further elucidates the pharmacological and toxicological profiles of these compounds. This underscores the significance of understanding the metabolic pathways and receptor interactions of such molecules (Caccia, 2007).
Environmental Applications
Nanofiltration (NF) membranes, especially those based on piperazine-derived polyamide layers, have shown considerable promise in environmental applications. These membranes are crucial for water softening, purification, wastewater treatment, and water reuse. The development of such membranes, featuring crumpled polyamide layers, has led to significant enhancements in membrane separation performance, demonstrating the potential of chemical compounds in addressing global water scarcity issues (Shao et al., 2022).
Pharmaceutical Research
Macozinone, a piperazine-benzothiazinone, is currently under clinical studies for tuberculosis (TB) treatment. Its development highlights the role of piperazine compounds in targeting essential processes within the TB pathogen, Mycobacterium tuberculosis. This is indicative of the broader potential of piperazine derivatives in developing new, efficient drug regimens for combating infectious diseases (Makarov & Mikušová, 2020).
Propiedades
IUPAC Name |
1-benzylsulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-27-15-17-28(18-16-27)24-9-7-21(8-10-24)19-26-25(30)23-11-13-29(14-12-23)33(31,32)20-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCERDFCWWGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)


![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)


![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
![N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5579912.png)
![2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-quinazolinamine dihydrochloride](/img/structure/B5579915.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-phenylpiperazine hydrochloride](/img/structure/B5579921.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5579933.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}acetamide](/img/structure/B5579945.png)
